molecular formula C22H32N4O2S B2606456 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide CAS No. 946244-65-1

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B2606456
CAS No.: 946244-65-1
M. Wt: 416.58
InChI Key: KMJAGRQLPUQXDG-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex tertiary amine and aromatic substitution pattern. Its structure includes:

  • Sulfonamide core: The benzene ring substituted with a sulfonamide group (–SO₂NH–) at position 1 and a methyl group at position 2.
  • Ethyl-linked substituents: A branched ethyl chain at position 2 of the benzene ring, bearing a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2S/c1-18-6-5-7-21(16-18)29(27,28)23-17-22(26-14-12-25(4)13-15-26)19-8-10-20(11-9-19)24(2)3/h5-11,16,22-23H,12-15,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJAGRQLPUQXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Sulfonation: The final step involves the reaction of the amine with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types

The compound participates in diverse chemical reactions due to its functional groups (dimethylamino, piperazine, sulfonamide).

Oxidation

  • Target : Dimethylamino group

  • Reagents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Products : N-oxides of the dimethylamino group

  • Mechanism : Oxidation of the tertiary amine to form an N-oxide via electrophilic oxygen transfer .

Reduction

  • Target : Sulfonamide group

  • Reagents : Sodium borohydride, lithium aluminum hydride

  • Products : Corresponding amine derivatives

  • Mechanism : Cleavage of the sulfonamide bond to regenerate the amine .

Substitution

  • Target : Aromatic rings (benzene, sulfonamide)

  • Reagents : Nitration (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃)

  • Products : Substituted aromatic compounds (e.g., nitro, chloro derivatives)

  • Mechanism : Electrophilic aromatic substitution directed by activating groups (e.g., dimethylamino) .

Reagents and Conditions

Reaction TypeReagents/ConditionsKey Observations
Oxidation H₂O₂ or m-CPBA in acidic/neutral mediumSelective oxidation of dimethylamino group
Reduction NaBH₄ (methanol), LiAlH₄ (THF)Requires activation of sulfonamide for cleavage
Substitution HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (halogenation)Substitution occurs at para positions relative to activating groups

Major Products

Reaction TypeProductsApplications
Oxidation N-oxide derivativesPotential biological probes for enzyme interactions
Reduction Primary/secondary aminesPrecursors for further functionalization
Substitution Nitro/halogenated derivativesBuilding blocks for medicinal chemistry

Comparison with Similar Reactions

FeatureCurrent CompoundAnalogous Compounds
Methyl Position 3-methylbenzene ring4-methylbenzene or unsubstituted
Reactivity Enhanced due to electron-donating dimethylamino groupReduced in analogs lacking activating groups
Biological Impact Targeted enzyme inhibitionAltered binding affinity in analogs

Mechanistic Insights

The sulfonamide group enables hydrogen bonding with biological targets, while the dimethylamino and piperazine moieties enhance lipophilicity and binding affinity. Oxidation or reduction of these groups alters bioavailability and reactivity, making them critical for drug design .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under acidic conditions to form an intermediate Schiff base.
  • Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
  • Sulfonation : The amine reacts with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide exhibits several biological activities:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.
  • Receptor Modulation : The compound can bind to specific receptors, influencing signaling pathways associated with various diseases.
  • Ion Channel Modulation : Similar compounds have shown effects on ion channels, suggesting potential applications in pain management therapies .

Applications in Scientific Research

The compound has diverse applications across several fields:

  • Medicinal Chemistry : Its ability to inhibit enzymes makes it a candidate for developing new antimicrobial agents or anticancer drugs.
  • Pharmacology : The modulation of receptor activity can lead to therapeutic effects in pain management and treatment of infectious diseases.
  • Chemical Biology : It serves as a tool for studying enzyme functions and interactions within biological systems.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives can effectively target bacterial cell wall synthesis, leading to significant antimicrobial effects.
  • Cancer Therapeutics : Investigations into similar compounds have shown promise in inhibiting cancer cell proliferation through specific enzyme inhibition pathways .

Summary

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The dimethylamino and piperazine groups enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on sulfonamide core modifications, substituent variations, and pharmacological relevance. Below is a detailed comparison:

Sulfonamide Derivatives with Piperazine/Piperidine Moieties

Compound Name Key Substituents Structural Differences Potential Implications References
Target Compound 4-Methylpiperazine, 4-(dimethylamino)phenyl, 3-methylbenzene Branched ethyl chain with dual substituents Enhanced steric bulk; potential for multi-target interactions
N-[(4-{[(2R)-4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzenesulfonyl)-4-(4,4-dimethylpiperidin-1-yl)benzamide Nitro group, phenylsulfanyl, 4,4-dimethylpiperidine Linear chain with phenylsulfanyl and nitro groups; dimethylpiperidine instead of methylpiperazine Nitro group may enhance electron-withdrawing effects, altering reactivity or binding affinity
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline hybrid, 4-methylbenzene Pyridine-aniline substituent instead of piperazine/amine groups Potential for π-π stacking interactions; altered solubility
3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate Nitrophenyl, propyl methanesulphonate Methanesulphonate ester linker; nitrophenyl group Increased hydrophilicity; sulphonate esters may influence metabolic stability

Simpler Sulfonamide Analogues

Compound Name Key Features Comparison to Target Compound References
N-(4-Methoxyphenyl)benzenesulfonamide Methoxyphenyl, unmodified sulfonamide Lacks tertiary amine/piperazine groups; methoxy group enhances electron-donating capacity Simpler structure may reduce steric hindrance, improving crystallinity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Fluorobenzo-thiazole, piperidinylsulfonyl Fluorinated heterocycle introduces electronegativity; piperidinylsulfonyl modifies solubility Fluorine may enhance bioavailability; thiazole could confer kinase inhibition potential

Impact of Substituent Variations

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (–N(CH₃)₂) is strongly electron-donating, which may enhance binding to cationic receptor sites.
  • Piperazine vs. Piperidine :
    • The 4-methylpiperazine in the target compound provides a tertiary amine with a methyl group, influencing basicity and hydrogen-bonding capacity. Piperidine derivatives (e.g., ) lack this nitrogen and may exhibit reduced solubility in acidic environments.
  • Linker Flexibility :
    • Ethyl or propyl linkers (e.g., ) modulate conformational flexibility, affecting target engagement. The target’s branched ethyl chain may restrict rotation, favoring selective interactions.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a dimethylamino group, a piperazine ring, and a sulfonamide moiety, suggesting diverse pharmacological applications.

The molecular formula for this compound is C22H30N4O3C_{22}H_{30}N_{4}O_{3}, and its structure can be represented as follows:

PropertyValue
Molecular FormulaC22H30N4O3C_{22}H_{30}N_{4}O_{3}
Molecular Weight426.6 g/mol
CAS Number1005305-32-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds may target bacterial cell wall synthesis, leading to antimicrobial effects.
  • Receptor Modulation : It can bind to certain receptors, influencing signal transduction pathways that alter cellular responses. This interaction may lead to therapeutic effects in conditions such as pain management and infectious diseases.

Antimicrobial Properties

Research indicates that compounds with structural similarities exhibit significant antimicrobial activity against various pathogens. The presence of the sulfonamide group is particularly relevant, as sulfonamides are well-known for their antibacterial properties. Studies have shown that derivatives can effectively inhibit the growth of bacteria by interfering with folate synthesis .

Neuroprotective Effects

In related studies on piperazine-containing compounds, it was found that certain derivatives demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including those similar to this compound. Results indicated effective inhibition of bacterial growth, particularly against Gram-positive strains.
  • Neuroprotection : Another research effort focused on the synthesis of related piperazine derivatives and their effects on neuronal cells. Compounds were tested for their ability to reduce cell death induced by oxidative stress, with promising results indicating neuroprotective capabilities .
  • Mechanistic Studies : Investigations into the binding interactions of similar compounds with target proteins revealed that these molecules could selectively inhibit key kinases involved in cancer progression, highlighting their potential in oncology .

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of this sulfonamide derivative?

Methodological Answer:
Synthetic optimization requires addressing solvent polarity, temperature control, and purification techniques. For example, polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions involving the piperazine moiety . Reaction temperatures between 60–80°C are often optimal to balance reaction kinetics and byproduct formation . Post-synthesis purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in silica columns) improves purity (>95%) by removing unreacted intermediates . Kinetic monitoring using TLC or HPLC ensures reaction completion before workup.

Basic: What standard assays are recommended for evaluating the compound's initial biological activity?

Methodological Answer:
Primary screening should include:

  • In vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines (IC50 determination) .
  • Enzymatic inhibition studies targeting kinases or receptors (e.g., EGFR T790M mutants), using fluorescence-based ADP-Glo™ assays to quantify inhibition .
  • Antimicrobial susceptibility testing via broth microdilution (CLSI guidelines) to assess MIC values against Gram-positive/negative pathogens .
    Dose-response curves (0.1–100 µM range) and triplicate replicates ensure statistical robustness .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:
SAR strategies involve systematic structural modifications:

  • Core scaffold variations : Introduce halogen substituents (e.g., -F, -Cl) to the benzene ring to enhance hydrophobic interactions with kinase ATP pockets .
  • Side-chain optimization : Replace the 4-methylpiperazine group with bulkier heterocycles (e.g., morpholine) to reduce off-target binding .
  • Stereochemical control : Resolve enantiomers via chiral HPLC and test activity to identify optimal configurations .
    Biological validation should include selectivity profiling across related targets (e.g., kinase panels) and computational docking (AutoDock Vina) to predict binding modes .

Advanced: What computational approaches are used to predict binding affinity with kinase targets?

Methodological Answer:

  • Molecular docking : Use PDB structures (e.g., 3HKC for EGFR) to model compound binding. Key parameters include grid box sizing (20 ų) and Lamarckian genetic algorithms .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and identify critical residue interactions (e.g., gatekeeper T790M mutations in EGFR) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for ligand modifications to prioritize synthetic targets .

Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations. Address via:

  • Metabolite identification : LC-MS/MS profiling of plasma/tissue samples to detect rapid clearance or inactive metabolites .
  • Bioavailability enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility and half-life .
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs using scintillation counting .

Advanced: What structural characterization techniques resolve stereochemical uncertainties in the piperazine-ethyl linkage?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to determine absolute configuration .
  • Chiral NMR analysis : Use (R)- and (S)-Mosher’s esters to derivatize the amine group and assign stereochemistry via ¹H-NMR chemical shifts .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra of enantiomers .

Basic: How is analytical method validation conducted for purity assessment?

Methodological Answer:

  • HPLC method validation :
    • Selectivity : Resolve the compound from synthetic impurities using C18 columns (e.g., 65:35 methanol/buffer, pH 4.6) .
    • Linearity : Test 5–200 µg/mL concentrations (R² > 0.995).
    • Precision : Calculate %RSD for intra-/inter-day replicates (<2%) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error from theoretical mass .

Advanced: What strategies are employed in pharmacokinetic (PK) modeling for this compound?

Methodological Answer:

  • Compartmental modeling : Fit plasma concentration-time data to a two-compartment model (ADAPT 5 software) to estimate Vd, Cl, and t₁/₂ .
  • Allometric scaling : Correlate PK parameters across species (mouse → human) using body surface area adjustments .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms (fluorometric assays) to predict drug-drug interaction risks .

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